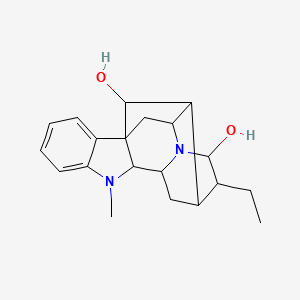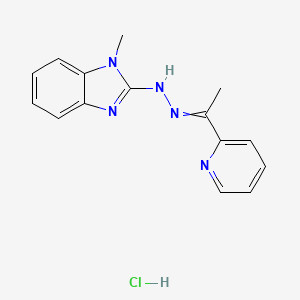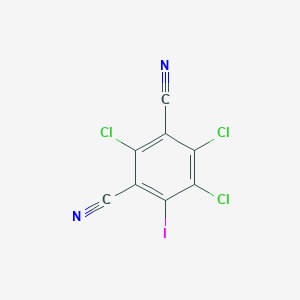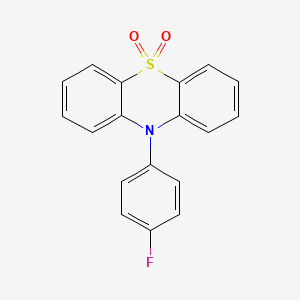
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by the presence of a fluorophenyl group attached to the phenothiazine core, which is further oxidized to form a dioxide. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide typically involves the oxidation of the corresponding phenothiazine derivative. One common method is the oxidation of 10-(4-Fluorophenyl)-10H-phenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated, nitrated phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of photoelectric materials and as a component in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
- 10-Phenyl-10H-phenothiazine 5,5-dioxide
- 10-(4-Chlorophenyl)-10H-phenothiazine 5,5-dioxide
- 10-(4-Methylphenyl)-10H-phenothiazine 5,5-dioxide
Comparison: Compared to its analogs, 10-(4-Fluorophenyl)-10H-phenothiazine 5,5-dioxide exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a more potent and selective inhibitor of certain enzymes. Additionally, the fluorine atom can influence the compound’s electronic properties, leading to improved efficacy in various applications .
Properties
Molecular Formula |
C18H12FNO2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C18H12FNO2S/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23(21,22)18-8-4-2-6-16(18)20/h1-12H |
InChI Key |
HWCVEQPGPXGVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





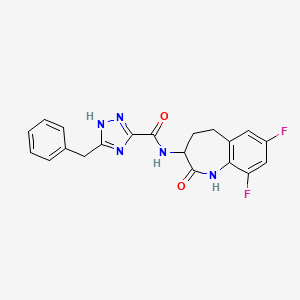

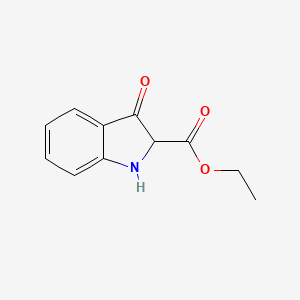
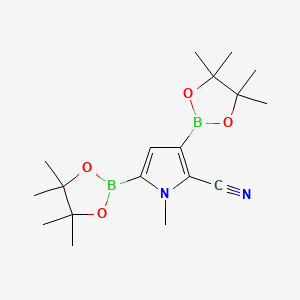
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
